N,N'-Bis-(benzothiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is a complex organic compound that features a piperazine ring linked to two benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) typically involves the reaction of piperazine with 1,2-benzothiazole derivatives under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst in chlorinated solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .
Scientific Research Applications
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole moieties can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol): Similar in structure but with phenoxypropanol groups instead of benzothiazole.
3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol): Contains methoxyphenoxy groups, offering different chemical properties.
1,4-Bis(3-aminopropyl)piperazine: Features aminopropyl groups, used in different applications
Uniqueness
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is unique due to the presence of benzothiazole rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring strong interactions with biological molecules or the formation of stable complexes in materials science .
Properties
IUPAC Name |
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNLCWENVIDFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725069 |
Source
|
Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223586-82-1 |
Source
|
Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.